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molecular formula C11H7F3N2O B1324386 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde CAS No. 75815-73-5

1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1324386
M. Wt: 240.18 g/mol
InChI Key: FJRLRPMATZQLHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04220792

Procedure details

Into a 500 ml., 2-neck flask, fitted with a condenser and a magnetic stirrer, containing 60.5 ml. (0.78 M.) of absolute dimethylformamide (dried over 3A sieves) is slowly added, while the temperature is maintained at less than 10° C., 36.9 ml. (0.39 M.) of phosphorus oxychloride, after which time the reaction mixture is allowed to stand at room temperature until a bright red color develops (typically, between 30 and 60 minutes). To the resultant reaction mixture is then added 23.2 g. (0.109 M.) of 1-(m-trifluoromethylphenyl)-pyrazole, while the temperature is maintained at between 50° and 70° C. The reaction mixture is then slowly heated to 100° C. and allowed to stand overnight, while the temperature is maintained at 100° C. The reaction mixture is then cooled, quenched in ice water and allowed to stand overnight at room temperature. The resultant precipitated solids are then filtered and washed successively with water and petroleum ether. The solvent is then removed under vacuum to yield 1-(m-trifluoromethylphenyl)pyrazole-4-carboxaldehyde (Yield: 57%). A second crop was also obtained, m.p. 80°-82° C. (Yield: 63%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[F:6][C:7]([F:20])([F:19])[C:8]1[CH:9]=[C:10]([N:14]2[CH:18]=[CH:17][CH:16]=[N:15]2)[CH:11]=[CH:12][CH:13]=1.CN(C)[CH:23]=[O:24]>>[F:20][C:7]([F:6])([F:19])[C:8]1[CH:9]=[C:10]([N:14]2[CH:18]=[C:17]([CH:23]=[O:24])[CH:16]=[N:15]2)[CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(C=CC1)N1N=CC=C1)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
, 2-neck flask, fitted with a condenser and a magnetic stirrer
ADDITION
Type
ADDITION
Details
containing 60.5 ml
TEMPERATURE
Type
TEMPERATURE
Details
is maintained at less than 10° C.
CUSTOM
Type
CUSTOM
Details
to stand at room temperature until a bright red color
CUSTOM
Type
CUSTOM
Details
between 30 and 60 minutes
CUSTOM
Type
CUSTOM
Details
To the resultant reaction mixture
ADDITION
Type
ADDITION
Details
is then added 23.2 g
TEMPERATURE
Type
TEMPERATURE
Details
is maintained at 100° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled
CUSTOM
Type
CUSTOM
Details
quenched in ice water
WAIT
Type
WAIT
Details
to stand overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The resultant precipitated solids
FILTRATION
Type
FILTRATION
Details
are then filtered
WASH
Type
WASH
Details
washed successively with water and petroleum ether
CUSTOM
Type
CUSTOM
Details
The solvent is then removed under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)N1N=CC(=C1)C=O)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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